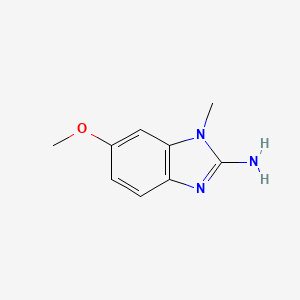

2-Amino-6-methoxy-1-methylbenzimidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1-methylbenzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12-8-5-6(13-2)3-4-7(8)11-9(12)10/h3-5H,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMOYIRMYULFEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OC)N=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501265125 | |

| Record name | 6-Methoxy-1-methyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945023-35-8 | |

| Record name | 6-Methoxy-1-methyl-1H-benzimidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945023-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1-methyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 6 Methoxy 1 Methylbenzimidazole and Analogues

Advanced Synthetic Strategies for Benzimidazole (B57391) Derivatives

The construction of the benzimidazole ring system is a cornerstone of heterocyclic chemistry, with numerous methods developed to afford a wide range of derivatives. These strategies can be broadly categorized into those that build the imidazole (B134444) ring onto a benzene (B151609) precursor and those that modify a pre-formed benzimidazole core.

The most fundamental approach to benzimidazole synthesis involves the formation of the five-membered imidazole ring fused to a benzene ring. This is typically achieved by reacting a 1,2-disubstituted benzene, most commonly an o-phenylenediamine (B120857), with a reagent that provides the final carbon atom of the imidazole ring.

The condensation of o-phenylenediamines with various one-carbon sources is the most traditional and widely employed method for synthesizing benzimidazoles. mdpi.comresearchgate.net This approach involves reacting the diamine with compounds such as carboxylic acids, aldehydes, or their derivatives. mdpi.comorientjchem.org

The reaction with aldehydes, for instance, typically proceeds via a dehydrogenated coupling followed by oxidative cyclodehydrogenation. mdpi.com A variety of catalysts and reaction conditions have been developed to improve yields and simplify procedures. For example, gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to be an effective catalyst for the reaction between o-phenylenediamine and aldehydes under mild, ambient conditions. mdpi.com Other catalytic systems include the use of p-toluenesulfonic acid, chlorosulfonic acid, and various metal catalysts to drive the reaction. rsc.org

The choice of the one-carbon source determines the substituent at the 2-position of the resulting benzimidazole. To obtain a 2-amino functionality, as required for the target compound's scaffold, a reagent like cyanogen (B1215507) bromide or a similar cyanating agent is typically condensed with the o-phenylenediamine.

The following table summarizes various catalytic systems used in the condensation of o-phenylenediamines with aldehydes to form 2-substituted benzimidazoles.

| Catalyst System | Key Features | Reaction Conditions | Yields | Reference |

| Au/TiO₂ | Heterogeneous catalysis, no additional oxidants needed | Ambient temperature, CHCl₃:MeOH solvent | High (80-98%) | mdpi.com |

| p-Toluenesulfonic acid | Solvent-free, grinding conditions | Mild | High | rsc.org |

| Chlorosulfonic acid | Mild conditions | Not specified | Good to excellent | rsc.org |

| H₂O₂ / HCl | Simple procedure, short reaction time | Room temperature, acetonitrile | Excellent | organic-chemistry.org |

An alternative to direct condensation with o-phenylenediamines is the reductive cyclization of o-nitroaniline derivatives. This strategy involves the simultaneous or sequential reduction of a nitro group to an amine and cyclization with a suitable partner. This approach is particularly useful when the required o-phenylenediamine is unstable or difficult to access.

One common method involves the reaction of an o-nitroaniline with an aldehyde in the presence of a reducing agent. For example, a solvent-free cobalt- or iron-catalyzed redox condensation of 2-nitroanilines and benzylamines can produce 2-aryl benzimidazoles. organic-chemistry.org This process involves the oxidation of the benzylamine, reduction of the nitro group, condensation, and subsequent aromatization without the need for an external reducing or oxidizing agent. organic-chemistry.org

Another pathway is the intramolecular cyclization of an N-(2-nitrophenyl)amide. The reduction of the nitro group leads to an in situ generated o-aminoanilide, which then cyclizes to form the benzimidazole ring. A one-pot procedure for converting aromatic 2-nitroamines into benzimidazoles utilizes formic acid and iron powder, where the iron reduces the nitro group, followed by cyclization. organic-chemistry.org

These reductive methods offer a robust alternative for constructing the benzimidazole core, often with good functional group tolerance. organic-chemistry.orgnih.gov

Regioselective Functionalization of the Benzimidazole Core

For a multi-substituted compound like 2-Amino-6-methoxy-1-methylbenzimidazole, the precise placement of each functional group is critical. This is achieved through regioselective reactions that target specific positions on the benzimidazole scaffold. The synthesis often begins with a precursor that already contains some of the required substituents, such as 4-methoxy-o-phenylenediamine, to control the position of the methoxy (B1213986) group.

The introduction of a methyl group at the N-1 position of the benzimidazole ring is a key step. The N-alkylation of benzimidazoles can be challenging as it can produce a mixture of N-1 and N-3 (which is equivalent to N-1 in the unsubstituted ring but different in a substituted one) isomers. However, reaction conditions can be optimized to favor the desired regioisomer. beilstein-journals.org

The choice of base, solvent, and alkylating agent significantly influences the regioselectivity of the reaction. beilstein-journals.org For N-methylation, common alkylating agents include methyl iodide or dimethyl sulfate. In a typical procedure, the benzimidazole is deprotonated with a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of the methylating agent. beilstein-journals.orgnih.gov The presence of substituents on the benzene ring can influence the N-1/N-2 selectivity due to electronic and steric effects. beilstein-journals.org For instance, studies on the related indazole scaffold show that electron-withdrawing groups at certain positions can direct alkylation to a specific nitrogen atom. beilstein-journals.org

The table below outlines conditions influencing regioselectivity in N-alkylation.

| Reagent/Condition | Effect on Regioselectivity | System Studied | Reference |

| Sodium Hydride (NaH) in THF | Generally favors N-1 alkylation | Indazoles | beilstein-journals.org |

| Benzyl Bromide (Alkylating Agent) | Used with NaH/THF for N-1 selectivity | Indazoles | beilstein-journals.org |

| Substituent at C7 (e.g., NO₂) | Can confer excellent N-2 regioselectivity | Indazoles | beilstein-journals.org |

| Benzyloxymethyl (BOM) protecting group | Used for N-substitution prior to C2-alkylation | Benzimidazoles | nih.gov |

The methoxy group at the C-6 position is typically introduced by starting the synthesis with a correspondingly substituted precursor. The most direct route involves using 4-methoxy-1,2-phenylenediamine as the starting material for the initial cyclization reaction. This ensures the methoxy group is correctly positioned from the outset.

Alternatively, a functional group can be introduced onto the pre-formed benzimidazole ring and then converted to a methoxy group. A common strategy in aromatic chemistry involves nitration followed by reduction and diazotization, but a more direct method is nucleophilic aromatic substitution. For example, a nitro group at the 6-position of a benzimidazole can sometimes be displaced by a methoxy group by heating with sodium methoxide (B1231860) in methanol. google.com Similarly, a halogen at this position could potentially undergo a copper- or palladium-catalyzed methoxylation reaction.

However, the most prevalent and regiochemically secure method is to begin with a commercially available or synthesized substituted phenylenediamine, such as 4-fluoro-5-nitro-1,2-phenylenediamine, which can be converted to the 6-methoxy derivative in subsequent steps. The synthesis of 5-methoxy-1H-benzo[d]imidazole, a precursor for many pharmaceuticals, often starts with 4-methoxy-1,2-phenylenediamine. nih.gov

Introduction and Modification of the Amino Group at Position 2

The introduction of an amino group at the C-2 position is a fundamental step in the synthesis of 2-aminobenzimidazole (B67599) and its derivatives. A prevalent and traditional method involves the cyclodesulfurization of a thiourea (B124793) precursor, which is typically formed from the reaction of an o-phenylenediamine with an isothiocyanate. nih.goviosrjournals.org This process often requires desulfurizing agents, which can include heavy metals or other toxic reagents. iosrjournals.org

More contemporary and simplified methods aim to avoid these harsh reagents. A one-pot, visible-light-mediated, photocatalyst-free approach has been developed for the synthesis of N-substituted 2-aminobenzimidazoles. nih.gov This method proceeds through the in-situ formation of a thiourea from an o-phenylenediamine and an isothiocyanate, followed by cyclodesulfurization under visible light in an aqueous medium. nih.gov This technique is advantageous due to its mild conditions, elimination of a photocatalyst, and use of a less toxic solvent system. nih.gov

Another modern strategy involves the direct C-H amination of guanidines. nih.gov For instance, an iodine(III) compound can promote the intramolecular C-H amination of an N-arylguanidine to form the 2-aminobenzimidazole ring. nih.gov The selectivity of this reaction can be controlled by the choice and amount of the oxidant; for example, using different iodine(III) reagents can lead to either the desired 2-aminobenzimidazole or a further functionalized analogue, such as an acetoxyl-substituted derivative. nih.gov

Alternative methods include the cyclization of (2-aminophenyl)urea (B1234191) substrates in the presence of reagents like phosphorus oxychloride to yield 2-aminobenzimidazoles. beilstein-journals.org The table below summarizes various approaches for introducing the 2-amino functionality onto a benzimidazole ring system.

| Method | Precursors | Key Reagents/Conditions | Key Features | Ref. |

| Cyclodesulfurization | o-Phenylenediamine, Isothiocyanate | Visible light, aqueous media, ambient temp. | Photocatalyst-free, one-pot, green solvent | nih.gov |

| C-H Amination | N-Arylguanidine | Iodine(III) compounds (e.g., PIDA) | Oxidant-controlled selectivity, direct C-H functionalization | nih.gov |

| Urea Cyclization | (2-Aminophenyl)urea | Phosphorus oxychloride (POCl₃) | Good yields and purity for various substrates | beilstein-journals.org |

| Reaction with Cyanamide | o-Phenylenediamine hydrochloride | Cyanamide | Direct formation, though can result in low yields | researchgate.net |

Utilization of Multicomponent and One-Pot Reaction Protocols

Multicomponent reactions (MCRs) and one-pot syntheses are highly valued in modern organic chemistry for their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single operation. mdpi.comnih.gov These strategies are particularly effective for constructing the substituted benzimidazole scaffold.

A one-pot, three-component process using an iron(III) porphyrin catalyst has been developed for the synthesis of benzimidazole derivatives from benzo-1,2-quinone, various aldehydes, and ammonium (B1175870) acetate (B1210297) as the nitrogen source. mdpi.com This reaction proceeds through domino C–N bond formation and cyclization, offering high yields under mild conditions. mdpi.com Similarly, the condensation of o-phenylenediamine with aldehydes is a common one-pot method, and various catalysts have been employed to improve yields and selectivity. chemmethod.com

The synthesis of N-substituted 2-aminobenzimidazoles can be achieved in a one-pot, three-step sequence starting directly from o-phenylenediamines. nih.gov The process involves N-substitution, subsequent reaction with an isothiocyanate to form a thiourea intermediate, and a final visible-light-mediated cyclodesulfurization to yield the target compound. nih.gov This approach avoids the isolation of intermediates, thereby simplifying the synthetic procedure and reducing waste. nih.gov

Solvent-free, multicomponent reactions have also been reported. For example, N-bromosuccinimide (NBS) can catalyze the one-pot reaction of β-naphthol, an aromatic aldehyde, and 2-aminobenzothiazole (B30445) (an analogue of 2-aminobenzimidazole) to produce complex fused heterocyclic systems in excellent yields without any solvent. nih.gov Such methods are central to the development of green and sustainable chemical manufacturing. nih.gov

| Reaction Type | Components | Catalyst/Conditions | Product Type | Ref. |

| Three-Component | Benzo-1,2-quinone, Aldehyde, Ammonium Acetate | Fe(III) porphyrin, 80 °C | Substituted Benzimidazoles | mdpi.com |

| Three-Component | o-Phenylenediamine, Aldehyde, Isothiocyanate | Visible light, one-pot | N-Substituted 2-Aminobenzimidazoles | nih.gov |

| Three-Component | β-Naphthol, Aldehyde, 2-Aminobenzothiazole | N-Bromosuccinimide (NBS), 60°C, solvent-free | 2′-Aminobenzothiazolo-arylmethyl-2-naphthols | nih.gov |

| Two-Component | o-Phenylenediamine, Aldehyde | Ammonium chloride, 80-90 °C | 2-Substituted Benzimidazoles | chemmethod.com |

Synthetic Challenges and Optimization in Benzimidazole Synthesis

The synthesis of specifically substituted benzimidazoles like this compound presents significant challenges, particularly in controlling the regiochemistry of substitution on both the benzene and imidazole rings. beilstein-journals.orgnih.gov Optimizing reaction conditions to favor the desired isomer while employing sustainable methods is a key focus of current research. mdpi.com

Control of Regioselectivity in Ring Substitutions

A primary challenge in synthesizing this compound is achieving the correct substitution pattern, specifically the N-1 methylation. The starting precursor would likely be 2-amino-5-methoxybenzimidazole. Alkylation of this asymmetrical molecule can lead to a mixture of two regioisomers: the desired 1-methyl-6-methoxy product and the undesired 1-methyl-5-methoxy product.

The regioselectivity of N-alkylation in benzimidazole and related heterocyclic systems is highly dependent on the electronic properties of existing substituents and the reaction conditions (base, solvent, and alkylating agent). beilstein-journals.orgnih.gov

Electronic Effects: The methoxy group at the C-6 position is electron-donating, which can influence the nucleophilicity of the two imidazole nitrogen atoms (N-1 and N-3). This effect, combined with the electronic nature of the C-2 amino group, dictates the most likely site of alkylation.

Reaction Conditions: Studies on the N-alkylation of substituted indazoles (a related heterocycle) demonstrate that the choice of base and solvent is crucial for controlling regioselectivity. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) often favors alkylation at the N-1 position. beilstein-journals.orgnih.gov In contrast, employing bases like cesium carbonate (Cs₂CO₃) can sometimes favor the N-2 position, potentially through a chelation mechanism involving the base's cation and heteroatoms on the substrate. nih.gov For the synthesis of the target compound, conditions would need to be carefully screened to favor methylation at the N-1 position, which is distal to the methoxy group.

The table below illustrates how different conditions can influence regioselectivity in the N-alkylation of substituted indazoles, providing a model for the challenges in benzimidazole synthesis.

| Substrate | Conditions (Base, Solvent) | Major Regioisomer | N-1:N-2 Ratio | Ref. |

| 3-Carboxymethyl-1H-indazole | NaH, THF | N-1 | >99:1 | beilstein-journals.org |

| 7-Nitro-1H-indazole | NaH, THF | N-2 | 4:96 | nih.gov |

| 1H-Indazole-3-carboxylate | Cs₂CO₃, MeCN | N-1 | 94:6 | nih.gov |

| 1H-Indazole-3-carboxylate | K₃PO₄, DMF | N-2 | 2:98 | nih.gov |

Development of Environmentally Conscious Synthetic Methods

Modern synthetic chemistry places a strong emphasis on "green" principles to minimize environmental impact. mdpi.com This involves reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. nih.govchemmethod.com The synthesis of benzimidazoles has been a fertile ground for the application of these principles.

Key green strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes or seconds, often leading to higher yields and cleaner product formation. mdpi.comrjptonline.org This technique has been successfully applied to the condensation of o-phenylenediamines with aldehydes. rjptonline.org

Use of Green Solvents: Water is an ideal green solvent, and methods have been developed to synthesize benzimidazoles in high-temperature water, which acts as a non-toxic reaction medium. rsc.org Deep eutectic solvents (DES) and ionic liquids (ILs) are also being explored as recyclable and environmentally benign reaction media that can also influence reaction selectivity. unicz.it

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies purification. The condensation of o-phenylenediamines and aldehydes has been achieved under solvent-free conditions using catalysts like alumina (B75360) or sulfonic acid functionalized graphene oxide. rjptonline.orgresearchgate.net

Development of Benign Catalysts: There is a move away from toxic heavy metal catalysts towards more environmentally friendly alternatives. This includes the use of metal-free catalysts like iodine compounds, nih.gov organocatalysts such as N-bromosuccinimide, nih.gov and heterogeneous catalysts like zeolites or functionalized graphene oxide that can be easily recovered and reused. mdpi.comresearchgate.net Photocatalytic methods that utilize visible light as a renewable energy source are also gaining prominence. nih.govcnr.it

These environmentally conscious methods are crucial for the sustainable production of complex pharmaceutical intermediates like substituted benzimidazoles. mdpi.comcnr.it

Structure Activity Relationship Sar Studies of 2 Amino 6 Methoxy 1 Methylbenzimidazole Derivatives

Positional Effects of Substituents on Biological Activity

The type and position of substituents on the benzimidazole (B57391) scaffold significantly dictate the molecule's interaction with biological targets. researchgate.net Key positions for substitution that have been extensively studied include the N-1, C-2, C-5, and C-6 positions, as these greatly influence the resulting biological activity. researchgate.net

The methoxy (B1213986) group (-OCH3) at the 6-position of the benzimidazole ring plays a significant role in modulating the biological activity of its derivatives. This influence is often attributed to its electron-donating nature and its ability to participate in hydrogen bonding.

In a study of 2-aminobenzimidazole (B67599) derivatives as H3-antagonists, a methoxy group at the 5(6)-position resulted in a compound with sub-nanomolar affinity, highlighting the positive impact of this substituent. nih.gov The presence of a methoxy group can enhance the antioxidant activity of benzazole derivatives as they can donate hydrogen atoms or electrons to stabilize free radicals. nih.gov Research on 2-phenyl-substituted benzimidazoles has shown that a methoxy substitution can favor 5-lipoxygenase inhibition. nih.gov However, the effect of the methoxy group can be context-dependent. For instance, in a series of N-(1H-benzimidazol-2-ylmethyl) aniline (B41778) derivatives, a para-methoxy group resulted in potent anti-inflammatory activity, though less than a meta-chloro substitution. nih.gov Conversely, in another study on anti-inflammatory agents, an electron-releasing methoxy group at position 6 showed strong activity, while in other cases, electron-donating groups led to lower potency compared to electron-withdrawing groups. nih.gov

The position of the methoxy group is also critical. Studies on methoxyindoles have demonstrated that the location of the methoxy group affects the stability of different conformers of the molecule. researchgate.net This can influence how the molecule interacts with its biological target.

Table 1: Effect of Methoxy Group Position on Biological Activity

| Compound Series | Position of Methoxy Group | Observed Biological Activity | Reference |

|---|---|---|---|

| 2-Aminobenzimidazole Derivatives | 5(6) | Sub-nanomolar H3-receptor affinity | nih.gov |

| 2-Phenyl-substituted Benzimidazoles | Not specified | Favorable for 5-lipoxygenase inhibition | nih.gov |

| N-(1H-benzimidazol-2-ylmethyl) anilines | para (on aniline ring) | Potent anti-inflammatory activity | nih.gov |

The 2-amino group is a crucial pharmacophore in many biologically active benzimidazole derivatives. researchgate.net Its presence is often essential for the compound's primary mechanism of action. The structural similarity of 2-aminobenzimidazole to purine (B94841) allows it to interact with various biological targets. rsc.org

The amino group at the C2-position has been highlighted as significant in the activity of p38α MAP kinase inhibitors. nih.gov In a comparative study, 2-aminobenzimidazole derivatives were found to be more active as antibacterial agents against Sarcina lutea than 2-methylbenzimidazoles. researchgate.net The synthesis of 2-aminobenzimidazoles is a key focus for medicinal chemists due to the wide range of pharmacological activities exhibited by these compounds. researchgate.net

The reactivity of the 2-amino group also allows for further derivatization, leading to compounds with diverse biological profiles. For example, replacement of sulfur-containing groups at the 2-position with an amino group can lead to potent derivatives. researchgate.net

Table 2: Comparison of Biological Activity: 2-Amino vs. Other Substituents at Position 2

| Compound Series | Substituent at Position 2 | Target/Activity | Outcome | Reference |

|---|---|---|---|---|

| Benzimidazole Derivatives | Amino | p38α MAP kinase inhibition | Significant for activity | nih.gov |

| Benzimidazole Derivatives | Amino | Antibacterial (Sarcina lutea) | More active than 2-methyl derivatives | researchgate.net |

Methylation at the N1 position of the benzimidazole ring can have a profound impact on the biological activity of the resulting derivatives. This modification can alter the compound's lipophilicity, steric properties, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties.

In some instances, N1-methylation has been shown to be detrimental to activity. For example, in a series of anticancer benzimidazole derivatives, the addition of a methyl group at the N-1 position had deleterious effects. rsc.org However, in other contexts, N1-methylation can enhance activity. For instance, N-methylated benzimidazole derivatives have shown enhanced binding affinity towards RAF kinase compared to their unmethylated counterparts. nih.gov Similarly, a study on methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides found that N-methyl-substituted derivatives with hydroxyl and methoxy groups exhibited selective and potent antiproliferative activity. nih.gov

The regioselectivity of N-methylation is also a critical factor, as the formation of the more sterically hindered isomer can lead to different biological outcomes. acs.org The presence of a methyl group at the N1 position can also influence the molecule's interaction with specific amino acid residues in the target protein, as seen in the case of HIV-1 reverse transcriptase inhibitors. nih.gov

Table 3: Influence of N1-Methylation on Biological Activity

| Compound Series | N1-Substituent | Target/Activity | Effect of N1-Methylation | Reference |

|---|---|---|---|---|

| Anticancer Benzimidazoles | Methyl | Anticancer | Deleterious | rsc.org |

| Benzimidazole Derivatives | Methyl | RAF Kinase Inhibition | Enhanced binding affinity | nih.gov |

| Methoxy/Hydroxy-substituted Carboxamides | Methyl | Antiproliferative (MCF-7) | Selective and potent activity | nih.gov |

Molecular Mechanisms of Action and Biological Target Engagement

Interactions with Protein Kinases

Protein kinases are crucial regulators of cellular pathways, and their dysregulation is often implicated in diseases like cancer. The benzimidazole (B57391) core is a well-established pharmacophore in the design of protein kinase inhibitors.

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key members of the receptor tyrosine kinase family. Their overactivity is a hallmark of several cancers, making them important therapeutic targets. Benzimidazole-based compounds have been explored as potential inhibitors of these kinases. The general mechanism involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways that control cell proliferation, survival, and migration.

Table 1: Examples of Benzimidazole Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase(s) | Reported Activity |

| Benzimidazole-substituted pyrimidines | Lck | Potent inhibition |

| 2-Amino-6-carboxamidobenzothiazoles | Lck | Potent inhibitory properties |

| 4-Aminopiperidine-based compounds | JAK3 | Highly selective inhibition |

| Benzimidazole-amino acid conjugates | General | DNA binding |

This table presents data on related benzimidazole compounds to infer potential activities, not direct data for 2-Amino-6-methoxy-1-methylbenzimidazole.

Non-receptor tyrosine kinases, such as Lymphocyte-specific protein tyrosine kinase (Lck) and Janus kinase 3 (JAK3), are critical components of intracellular signaling cascades, particularly in immune cells.

Lck Inhibition: Lck is a member of the Src family of kinases and plays a pivotal role in T-cell activation. Inhibition of Lck is a therapeutic strategy for autoimmune diseases and T-cell malignancies. A novel series of 2-amino-6-carboxamidobenzothiazoles has been discovered to have potent Lck inhibitory properties nih.gov. Furthermore, 2-benzimidazole substituted pyrimidines have been developed as inhibitors of Lck medchemexpress.com. These findings suggest that the 2-amino-benzimidazole scaffold could be a starting point for designing Lck inhibitors.

JAK3 Inhibition: JAK3 is predominantly expressed in hematopoietic cells and is crucial for cytokine signaling that governs lymphocyte development and function. Its inhibition is a target for immunosuppressive and anti-inflammatory therapies. Several selective JAK3 inhibitors have been developed. For instance, a 4-aminopiperidine-based compound, RB1, was found to be a highly selective covalent inhibitor of JAK3, targeting a unique cysteine residue (Cys909) in its ATP-binding site nih.gov. Another compound, JAK3-IN-6, is a potent and selective irreversible inhibitor of JAK3 with an IC50 of 0.15 nM medchemexpress.com. While these compounds are structurally distinct from this compound, they highlight the potential for developing specific kinase inhibitors based on scaffolds that can be tailored for high affinity and selectivity.

Peptidyl-prolyl cis/trans isomerase (Pin1) is an enzyme that regulates the function of numerous proteins involved in cell cycle progression and is overexpressed in many cancers. nih.gov While not a kinase, its activity is often linked to phosphorylation signaling. Pin1 inhibitors are being investigated as potential anticancer agents. nih.govnih.gov Research into irreversible inhibitors of Pin1 has identified compounds that covalently bind to a cysteine residue in the active site. nih.gov Although direct inhibition of Pin1 by this compound has not been reported, the general principle of targeting specific residues within an enzyme's active site is a key strategy in drug design that could be applicable.

Nucleic Acid-Interacting Mechanisms

The benzimidazole ring is also recognized for its ability to interact with nucleic acids, a property that can contribute to its biological effects.

The planar aromatic structure of the benzimidazole system is conducive to interactions with the DNA double helix. These interactions can occur through various modes, including groove binding and intercalation.

DNA Binding: Studies on related compounds have shed light on the DNA binding potential of the benzimidazole core. For example, research on 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a compound with a similar amino-imidazo core, has demonstrated its ability to bind to DNA nih.gov. Furthermore, a series of benzimidazole-amino acid conjugates have been synthesized to investigate their DNA recognition properties, showing that the benzimidazole-amidine moiety can act as a DNA "anchoring" element, primarily in the minor groove purdue.edu. The binding affinity can be modulated by the attached amino acid or dipeptide chains, with positively charged side chains enhancing the interaction purdue.edu.

DNA Intercalation: Intercalation involves the insertion of a planar molecule between the base pairs of DNA, which can lead to structural distortions and interfere with DNA replication and transcription. While specific intercalation studies on this compound are not available, research on other heterocyclic compounds demonstrates this mechanism. For instance, certain daunomycinone (B1669838) derivatives have been shown to intercalate into calf thymus DNA nih.gov.

Topoisomerases are enzymes that regulate the topology of DNA and are essential for processes like replication, transcription, and chromosome segregation. They are validated targets for cancer chemotherapy.

Benzimidazole derivatives have been investigated as topoisomerase inhibitors. While there is no direct evidence of this compound inhibiting topoisomerases, studies on other substituted pyridines and related heterocyclic systems have shown significant topoisomerase I and II inhibitory activity nih.gov. The mechanism of these inhibitors often involves stabilizing the covalent complex between the topoisomerase and DNA, leading to DNA strand breaks and subsequent cell death. For example, certain dihydroxylated 2,6-diphenyl-4-aryl pyridines displayed significant topoisomerase II inhibitory activity, which correlated with their cytotoxicity against cancer cell lines nih.gov.

Helicase Inhibition Pathways

There is currently no scientific literature available that describes the interaction of this compound with helicase enzymes. Research into the potential inhibitory effects of this specific compound on helicase pathways has not been reported in the reviewed sources. While some benzimidazole derivatives have been investigated as helicase inhibitors, no data specifically implicates this compound in these processes.

Modulation of Epigenetic Targets

The role of this compound in the modulation of epigenetic targets has not been documented in the available scientific literature. The following subsections address specific epigenetic pathways.

No studies have been identified that evaluate the inhibitory activity of this compound against histone deacetylases (HDACs). Although the broader benzimidazole scaffold has been utilized in the design of some HDAC inhibitors, the specific activity of this compound remains uncharacterized. nih.gov

There is no available research data on the modulatory effects of this compound on histone methyltransferases (KMTs) or histone demethylases (KDMs). The potential for this compound to influence histone methylation status is currently unknown.

The inhibitory effects of this compound on DNA methyltransferases (DNMTs) have not been reported in the scientific literature. While DNMT inhibition is a recognized therapeutic strategy, the contribution of this specific compound to this mechanism has not been investigated.

Mechanisms Related to Cellular Stress Pathways

The engagement of this compound with cellular stress pathways is not described in the current body of scientific research.

No specific research findings were identified that demonstrate the ability of this compound to induce apoptosis or cause cell cycle arrest in cell lines. While other substituted benzimidazole derivatives have been shown to induce these cellular responses, this particular compound's activity in these pathways has not been reported. nih.gov

The conducted searches on the molecular mechanisms of action and biological target engagement of "this compound," with a specific focus on its involvement in ROS generation, did not yield any research findings, data tables, or detailed studies.

Therefore, section 4.4.2 of the requested article, which was to be focused on "Reactive Oxygen Species (ROS) Generation" by this specific compound, cannot be provided at this time due to the absence of available scientific literature on this topic. General information on ROS and the chemical properties of related benzimidazole compounds was retrieved, but no direct link or detailed research on "this compound" and ROS generation is publicly available.

Further research would be required to investigate this specific aspect of the compound's activity.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a small molecule, or ligand, might bind to a protein's active site.

While the principles of molecular docking are well-established for the benzimidazole (B57391) scaffold, specific molecular docking studies detailing the interactions of 2-Amino-6-methoxy-1-methylbenzimidazole with particular protein targets were not found in the available search results. Research on similar benzimidazole derivatives, however, highlights the common methodologies employed. nih.govnih.govunipd.it

The analysis of ligand-protein interactions is a critical step following molecular docking. It helps to elucidate the specific forces that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, studies on other benzimidazole-based compounds have successfully identified key amino acid residues within protein active sites that are crucial for binding. nih.govnih.gov For example, in simulations with Ascaris β-tubulin, the amino acid E198 was identified as playing a key role in the interaction with benzimidazole-class drugs. nih.gov This type of analysis provides a rational basis for optimizing the ligand's structure to enhance its binding affinity and selectivity. However, specific published data detailing the ligand-protein interactions for this compound is not currently available.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and the protein. A more negative binding energy generally indicates a more stable and favorable interaction. nih.gov While numerous studies report the predicted binding affinities for various benzimidazole derivatives against different protein targets nih.govresearchgate.net, specific binding affinity data for this compound could not be located in the provided search results.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of drug design and materials science, DFT is used to calculate a molecule's optimized geometry, vibrational frequencies, and electronic properties like molecular electrostatic potential (MEP). researchgate.netnih.gov For example, DFT calculations at the B3LYP/6–311 G(d,p) level have been used to compare the optimized structure of related benzimidazole compounds with their experimentally determined solid-state structures. nih.gov Although DFT is a standard method for analyzing benzimidazole derivatives researchgate.netnih.govresearchgate.net, specific studies applying DFT to this compound were not identified in the search results.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electrical transport properties. oaji.netmdpi.com A smaller energy gap suggests higher reactivity. nih.gov

Molecular Dynamics Simulations

Conformational Analysis (e.g., RMSD, RMSF)

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its flexibility, which are key determinants of its interaction with biological targets. Molecular dynamics (MD) simulations are a primary method used for this purpose, tracking the atomic movements of a molecule over time.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are two common metrics derived from MD simulations to quantify conformational stability and flexibility.

RMSD measures the average distance between the atoms of a superimposed molecule and a reference structure over the simulation period. A stable RMSD value over time suggests that the molecule has reached a stable conformational state. For small molecules like benzimidazole derivatives when bound to a protein target, RMSD values fluctuating within 1-3 Å are generally considered acceptable and indicative of a stable binding pose. nih.gov For instance, in MD simulations of a benzimidazole derivative (Compound 1) bound to the SARS-CoV-2 main protease (Mpro), the complex reached equilibrium with an average RMSD value of approximately 1.8 Å, indicating significant stability. nih.gov

RMSF calculates the fluctuation of each individual atom or residue around its average position. It helps to identify the more flexible or rigid regions of a molecule. In the context of a ligand like this compound, higher RMSF values for specific parts, such as the methoxy (B1213986) or amino groups, would indicate greater flexibility, which can be crucial for adapting to the binding pocket of a target protein.

While specific RMSD and RMSF data for this compound are not available, the table below illustrates typical values observed for related benzimidazole derivatives in complex with protein targets from molecular dynamics simulations. nih.gov

| Metric | Typical Value (for protein-ligand complex) | Interpretation |

| RMSD | ~1.0 - 3.0 Å | Indicates the stability of the ligand's binding mode within the target's active site. nih.gov |

| RMSF | Varies by atom/region | Highlights flexible regions of the molecule, which may be important for binding and conformational changes. |

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling

The success of a drug candidate is highly dependent on its pharmacokinetic profile, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME). In silico tools are invaluable for predicting these properties early in the drug discovery process, helping to filter out compounds with poor ADME profiles. nih.gov

Computational models use the chemical structure of a molecule like this compound to estimate various physicochemical and pharmacokinetic parameters. These predictions are based on large datasets of known drugs and their experimental ADME properties. While a full, experimentally validated ADME profile for this specific compound is not published, predictions can be made using established platforms like SwissADME and PreADMET. swissadme.ch General studies on benzimidazole derivatives often include such in silico analyses to guide compound selection and optimization. nih.govjmaterenvironsci.com

In silico Prediction of Drug-likeness

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely drug candidate. These assessments are often based on simple rules derived from the analysis of successful oral drugs.

One of the most widely used sets of rules is Lipinski's Rule of Five , which suggests that poor oral absorption or permeation is more likely when a molecule violates more than one of the following criteria:

Molecular Weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

The predicted properties for the closely related analog, 2-Amino-1-methylbenzimidazole , are shown in the table below, indicating its compliance with Lipinski's rules.

Predicted Physicochemical Properties for 2-Amino-1-methylbenzimidazole

| Property | Predicted Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 147.18 g/mol nih.gov | ≤ 500 | Yes |

| LogP (Octanol/Water) | 0.9 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 nih.gov | ≤ 5 | Yes |

Data sourced from PubChem for the analog 2-Amino-1-methylbenzimidazole (CID 74187). nih.gov

Based on these predictions for a close analog, this compound is also likely to exhibit good drug-like properties, as the addition of a methoxy group would only slightly alter these parameters, keeping them well within the acceptable ranges.

Ligand Efficiency Calculations (e.g., Lipophilicity, TPSA, Rotatable Bonds)

Ligand efficiency (LE) metrics provide a way to evaluate the quality of a compound by relating its binding affinity to its size or other physicochemical properties. This helps medicinal chemists to optimize compounds more effectively. Key parameters used in these calculations include lipophilicity, topological polar surface area, and the number of rotatable bonds.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. A TPSA value of less than 140 Ų is generally associated with good oral bioavailability. The analog 2-Amino-1-methylbenzimidazole has a predicted TPSA of 43.8 Ų, which is well within the desired range. nih.gov

Rotatable Bonds: The number of rotatable bonds influences conformational flexibility and bioavailability. A lower number of rotatable bonds (typically ≤ 10) is considered favorable for good oral bioavailability.

The table below summarizes the computed properties for two close structural analogs, providing an insight into the likely profile of this compound.

Computed Ligand Efficiency-Related Parameters for Analogs

| Compound Name | Molecular Formula | LogP | TPSA (Ų) | Rotatable Bonds |

|---|---|---|---|---|

| 2-Amino-1-methylbenzimidazole nih.gov | C₈H₉N₃ | 0.9 | 43.8 | 0 |

Data sourced from PubChem. nih.govnih.gov

These values suggest that the core benzimidazole structure possesses favorable physicochemical properties for drug development. The introduction of a methoxy group in this compound would slightly increase the molecular weight, TPSA, and LogP, but the compound would likely remain within the accepted parameters for a promising drug candidate.

Future Directions and Research Perspectives

Design of Multi-Targeted Benzimidazole (B57391) Derivatives

The development of drugs that can modulate multiple biological targets simultaneously is a burgeoning area in medicinal chemistry, offering potential solutions to complex diseases and the challenge of drug resistance. researchgate.net The benzimidazole framework is particularly well-suited for this approach due to its structural similarity to natural purines, allowing it to interact with a wide array of biopolymers. nih.gov

Future design strategies for derivatives of 2-Amino-6-methoxy-1-methylbenzimidazole will likely focus on creating hybrid molecules that combine the core benzimidazole structure with other pharmacophores to engage multiple targets. The positions on the benzimidazole ring, particularly the 1, 2, and 6 positions, are crucial for substitution to achieve varied biological activities. rsc.org For instance, research has shown that variations at these positions can yield derivatives with specific activities. researchgate.net The design process often involves creating derivatives that can, for example, inhibit both kinase activity and microtubule polymerization, two key processes in cancer progression. The rationale is that such multi-targeted agents could offer improved efficacy and a better profile for overcoming resistance compared to single-target drugs. researchgate.net Recent advancements have highlighted benzimidazole derivatives as potent epigenetic modulators, capable of interacting with targets like histone deacetylases (HDACs), which could be combined with other anticancer mechanisms. rsc.org

A key area of exploration is the development of N,2,6-trisubstituted 1H-benzimidazole derivatives, where systematic modifications at these three positions can be fine-tuned to interact with specific receptors involved in both microbial and cancer cells, such as dihydrofolate reductase (DHFR). nih.gov

Exploration of Novel and Efficient Synthetic Pathways

The synthesis of the benzimidazole ring system has evolved significantly from traditional methods. While the condensation of o-phenylenediamines with aldehydes, ketones, or carboxylic acids remains a fundamental approach, modern research is focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes. rsc.orgresearchgate.net

Novel synthetic strategies that could be applied to produce this compound and its analogs include:

One-Pot Syntheses: These methods involve combining multiple reaction steps into a single procedure, which saves time, resources, and reduces waste. One-pot, two-step reactions have been successfully used to synthesize new benzimidazole derivatives. researchgate.net

Catalytic Systems: A variety of catalysts have been employed to improve reaction yields and conditions. Examples include sodium metabisulfite (B1197395), lanthanum chloride, and cobalt ferrite (B1171679) nanoparticles, which facilitate the condensation reaction under milder conditions. nih.govresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for key steps like N-alkylation, offering a rapid method for diversification of the benzimidazole scaffold. nih.gov

Eco-Friendly Solvents: The use of deep eutectic solvents (DES) like chlorine chloride/urea represents a greener alternative to traditional volatile organic solvents. researchgate.net

Rearrangement Reactions: Unexpected rearrangement reactions, for instance from quinoxaline-1,4-dioxides or quinoxalin-2(1H)-ones, can provide alternative pathways to the benzimidazole core. researchgate.net

These advanced synthetic methods promise to streamline the production of complex benzimidazole derivatives, making them more accessible for biological screening and development.

| Synthetic Strategy | Description | Potential Advantage |

| One-Pot Synthesis | Combines multiple reaction steps without isolating intermediates. researchgate.net | Increased efficiency, reduced waste. |

| Microwave-Assisted Synthesis | Uses microwave energy to accelerate chemical reactions. nih.gov | Drastically reduced reaction times. |

| Novel Catalysis | Employs catalysts like sodium metabisulfite or nanoparticles. researchgate.net | Milder reaction conditions, higher yields. |

| Green Solvents | Utilizes environmentally benign solvents like Deep Eutectic Solvents (DES). researchgate.net | Reduced environmental impact. |

| Rearrangement Reactions | Forms the benzimidazole core through molecular rearrangement of other heterocycles. researchgate.net | Provides alternative, novel synthetic routes. |

Advanced Computational Approaches in Rational Drug Design

Rational drug design, powered by sophisticated computational tools, is indispensable for modern medicinal chemistry. patsnap.comsysrevpharm.org These methods provide atomistic-level insights into drug-receptor interactions, guiding the design of more potent and selective molecules. openmedicinalchemistryjournal.comnih.gov For benzimidazole derivatives, computational approaches are crucial for predicting binding modes, affinities, and pharmacokinetic properties.

Key computational techniques used in the design of benzimidazole-based drugs include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. patsnap.com It is widely used to screen potential benzimidazole derivatives against biological targets like estrogen receptor alpha (ERα) or dihydrofolate reductase (DHFR) to estimate binding affinity and understand interaction patterns. nih.govchemrevlett.com

Virtual Screening (VS): VS is used to search large libraries of chemical compounds to identify those with a high probability of binding to a specific target. openmedicinalchemistryjournal.com This can be structure-based, using the 3D structure of the target, or ligand-based, using the properties of known active molecules. patsnap.comopenmedicinalchemistryjournal.com

De Novo Design: These algorithms construct novel molecular structures "from scratch" that are optimized to fit the binding site of a target protein, offering a pathway to entirely new chemical entities with desired pharmacological profiles. openmedicinalchemistryjournal.com

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing valuable information on the stability and dynamic behavior of the drug-target complex under physiological conditions. patsnap.com

ADMET Profiling: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.gov

| Computational Method | Application in Benzimidazole Drug Design | Reference |

| Molecular Docking | Predicting binding modes and affinities of derivatives with targets like kinases or DHFR. | nih.govchemrevlett.com |

| Virtual Screening | Identifying new benzimidazole-based hits from large compound libraries. | openmedicinalchemistryjournal.com |

| De Novo Design | Generating novel benzimidazole structures with optimized pharmacological properties. | openmedicinalchemistryjournal.com |

| Molecular Dynamics | Assessing the stability of the benzimidazole-receptor complex over time. | patsnap.com |

| ADMET Prediction | Evaluating the drug-like properties of new derivatives to prioritize candidates. | nih.gov |

Development of Strategies to Overcome Drug Resistance

Drug resistance is a major obstacle in the treatment of cancer and infectious diseases, necessitating the development of novel therapeutic agents that can circumvent or reverse this phenomenon. nih.govresearchgate.net Benzimidazole derivatives have shown significant promise in this area. nih.gov

One major strategy involves targeting cellular pathways that are hijacked by resistant cells. For example, in sorafenib-resistant hepatocellular carcinoma, a novel benzimidazole derivative was shown to inhibit the proliferation of resistant cells by blocking the phosphorylation of key proteins in the AKT signaling pathway (AKT, p70S6, and RPS6). nih.gov This inhibition led to the induction of apoptosis in the resistant cancer cells. nih.gov

Another approach is to target the metabolic vulnerabilities of resistant cells. Fenbendazole (B1672488), a benzimidazole anthelmintic, has been shown to be effective against drug-resistant cancer cells by inhibiting glycolysis. iiarjournals.org It achieves this by down-regulating glucose uptake through actions on glucose transporters (GLUT) and the enzyme hexokinase II (HKII), effectively starving the cancer cells. iiarjournals.org

Furthermore, some benzimidazole derivatives can directly address multidrug resistance (MDR) mechanisms. Mebendazole (B1676124) has been found to downregulate the expression of MDR genes such as ABCB1 in cancer cells. nih.gov The development of future derivatives of this compound could incorporate functionalities specifically designed to inhibit these resistance mechanisms, potentially by creating hybrid molecules that combine a cytotoxic pharmacophore with an MDR inhibitor. The repurposing of existing benzimidazole drugs like mebendazole and fenbendazole for cancer therapy is a testament to the scaffold's potential in overcoming drug resistance. researchgate.netnih.gov

Q & A

Q. How can researchers leverage this compound for developing fluorescent probes in bioimaging?

- Methodological Answer :

- Fluorophore Modification : Introduce styryl or azido groups at the 2-position via Suzuki-Miyaura cross-coupling .

- Cell Imaging : Validate probe uptake in HeLa cells using confocal microscopy (λex = 405 nm, λem = 520 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.